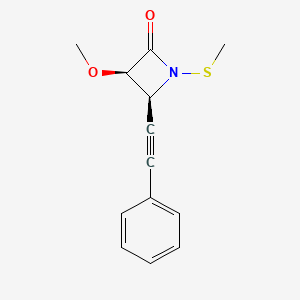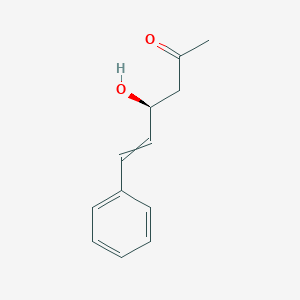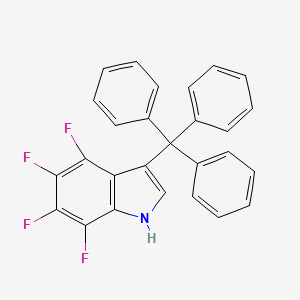![molecular formula C30H50N2O4 B12591864 N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine CAS No. 500701-73-5](/img/structure/B12591864.png)
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine is a synthetic compound that belongs to the class of N-acyl amino acids This compound is characterized by the presence of a hexadecanoyl group attached to the amino group of a benzoyl-L-leucine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine typically involves the acylation of benzoyl-L-leucine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete acylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new N-acyl amino acids with different acyl groups.
科学研究应用
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can be compared with other N-acyl amino acids, such as:
N-benzoyl-L-leucine: Lacks the hexadecanoyl group, making it less hydrophobic and potentially less effective in certain applications.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a bromophenyl group, which can confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the hexadecanoyl and benzoyl-L-leucine moieties, making it a versatile compound for various research applications.
属性
CAS 编号 |
500701-73-5 |
|---|---|
分子式 |
C30H50N2O4 |
分子量 |
502.7 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(hexadecanoylamino)methyl]benzoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H50N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(33)31-23-25-18-20-26(21-19-25)29(34)32-27(30(35)36)22-24(2)3/h18-21,24,27H,4-17,22-23H2,1-3H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1 |
InChI 键 |
HMQZRMNTLZPWMG-MHZLTWQESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)N[C@@H](CC(C)C)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NC(CC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)


![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
